6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
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Overview
Description
6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-thiazolo[3,2-a]pyrimidin-3-one is a member of methoxybenzenes.
Scientific Research Applications
Synthesis and Biological Activity
- This compound is a part of a larger family of thiazolo[3,2-a]pyrimidine derivatives, known for their varied biological activities. For instance, Tozkoparan et al. (1998) synthesized a series of related compounds and found them to exhibit significant anti-inflammatory properties, determined using the carrageenan hind paw edema test. They highlighted one particular compound in the series, similar in structure to the one , as being the most potent in their study (Tozkoparan et al., 1998).
Pharmacological Evaluations
- Alam et al. (2010) conducted pharmacological evaluations on a series of thiazolo[3,2-a]pyrimidine derivatives. Their research focused on assessing anti-inflammatory and antinociceptive activities. They found certain derivatives to show significant activities in these areas, which suggests potential medical applications for compounds like 6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one (Alam et al., 2010).
Antimicrobial and Antioxidant Activities
- Youssef and Amin (2012) investigated the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. This study implies that compounds within this chemical family, including the specific compound , may possess valuable antimicrobial and antioxidant properties, suggesting their potential use in treating infections and oxidative stress-related conditions (Youssef & Amin, 2012).
Anti-HIV Activity
- Danel et al. (1998) synthesized derivatives of thiazolo[3,2-a]pyrimidin-7-ones and evaluated their anti-HIV-1 activity. Their findings indicated that some of these derivatives exhibit activity against HIV-1, highlighting the potential of similar compounds like this compound in antiviral research (Danel et al., 1998).
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2Z)-6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C26H26N2O6S/c1-14-22(15(2)29)23(17-9-7-8-10-18(17)31-3)28-25(30)21(35-26(28)27-14)13-16-11-19(32-4)24(34-6)20(12-16)33-5/h7-13,23H,1-6H3/b21-13- |
InChI Key |
ZBJSDSFOFZMHBX-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CC=C4OC)C(=O)C |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4OC)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4OC)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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